L-Aapa
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Overview
Description
Preparation Methods
The synthesis of L-Aapa involves several steps, including the acetylation of amino acids and the formation of thiocarbamoyl derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as acetyl chloride and thiocarbamoyl chloride .
Chemical Reactions Analysis
L-Aapa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
L-Aapa has numerous applications in scientific research, particularly in the study of thiol redox states and related biological processes. It is used as a research tool to investigate the role of glutathione reductase in various diseases, including chronic heart disease, atherosclerosis, rheumatoid arthritis, AIDS, Parkinson’s disease, and Alzheimer’s disease . Additionally, this compound is employed in studies examining the relationship between thiol redox states and overall redox states, as well as in research on protein glutathionylation .
Mechanism of Action
The mechanism of action of L-Aapa involves the inhibition of glutathione reductase, which disrupts the homeostasis of the cellular thiol redox state. This inhibition leads to a decrease in reduced glutathione (GSH) levels and an increase in oxidized glutathione (GSSG) levels . The compound also affects the ratios of NAD(P)H/NAD(P)+ and induces significant protein glutathionylation . These changes in redox states and protein modifications are critical for understanding the compound’s effects on cellular processes and disease mechanisms .
Comparison with Similar Compounds
L-Aapa is unique compared to other similar compounds due to its high selectivity and potency as a glutathione reductase inhibitor. Similar compounds include carmustine, an anticancer drug commonly used as a glutathione reductase inhibitor, and other thiol-reactive compounds . this compound’s cell-permeability and selective inhibition make it a valuable tool for studying thiol redox states and related biological processes .
Properties
IUPAC Name |
2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZLHGPXAQZDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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